

An In-Depth Technical Guide to Zinc Benzoate (CAS 553-72-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zinc benzoate

Cat. No.: B1581211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and biological significance of **Zinc Benzoate** (CAS 553-72-0). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support scientific endeavors.

Core Physicochemical Properties

Zinc benzoate is an organic metal salt existing as a white crystalline powder.^[1] It is recognized for its utility across various industrial and scientific applications, from polymer stabilization to its potential as a bioactive compound.^{[2][3]}

Below is a summary of its key quantitative properties:

Property	Value	Source(s)
CAS Number	553-72-0	[4]
EC Number	209-047-3	[4]
Molecular Formula	C ₁₄ H ₁₀ O ₄ Zn	[1][4]
Molecular Weight	307.6 g/mol	[4]
Appearance	White crystalline powder	[1][4]
Boiling Point	249.3 °C at 760 mmHg	[1][5]
Flash Point	111.4 °C	[1][5]
Density	1.197 - 1.44 g/cm ³	[1][2][6]
Water Solubility	23.9 - 23.95 g/L at 20 °C	[1][4]
Vapor Pressure	0.0122 mmHg at 25°C	[1][5]

Synthesis and Manufacturing

The industrial production of **zinc benzoate** has traditionally involved aqueous methods, which can generate significant salt-containing wastewater.[7] Modern approaches focus on more environmentally friendly processes, such as solvent-based methods that allow for solvent recycling.[7]

Common Synthesis Routes:

- Precipitation Method: This common laboratory-scale method involves the reaction of aqueous solutions of a soluble zinc salt (like zinc chloride) with sodium benzoate.[8] The **zinc benzoate** product precipitates from the solution and can be collected by filtration.[8]
- Solvent Method: A more recent approach involves dissolving benzoic acid in a mixed solvent system (e.g., ethylene glycol butyl ether, ethanol, and water) and then reacting it directly with zinc oxide or zinc hydroxide, often in the presence of a catalyst.[7] This method avoids the generation of saline wastewater.[7]

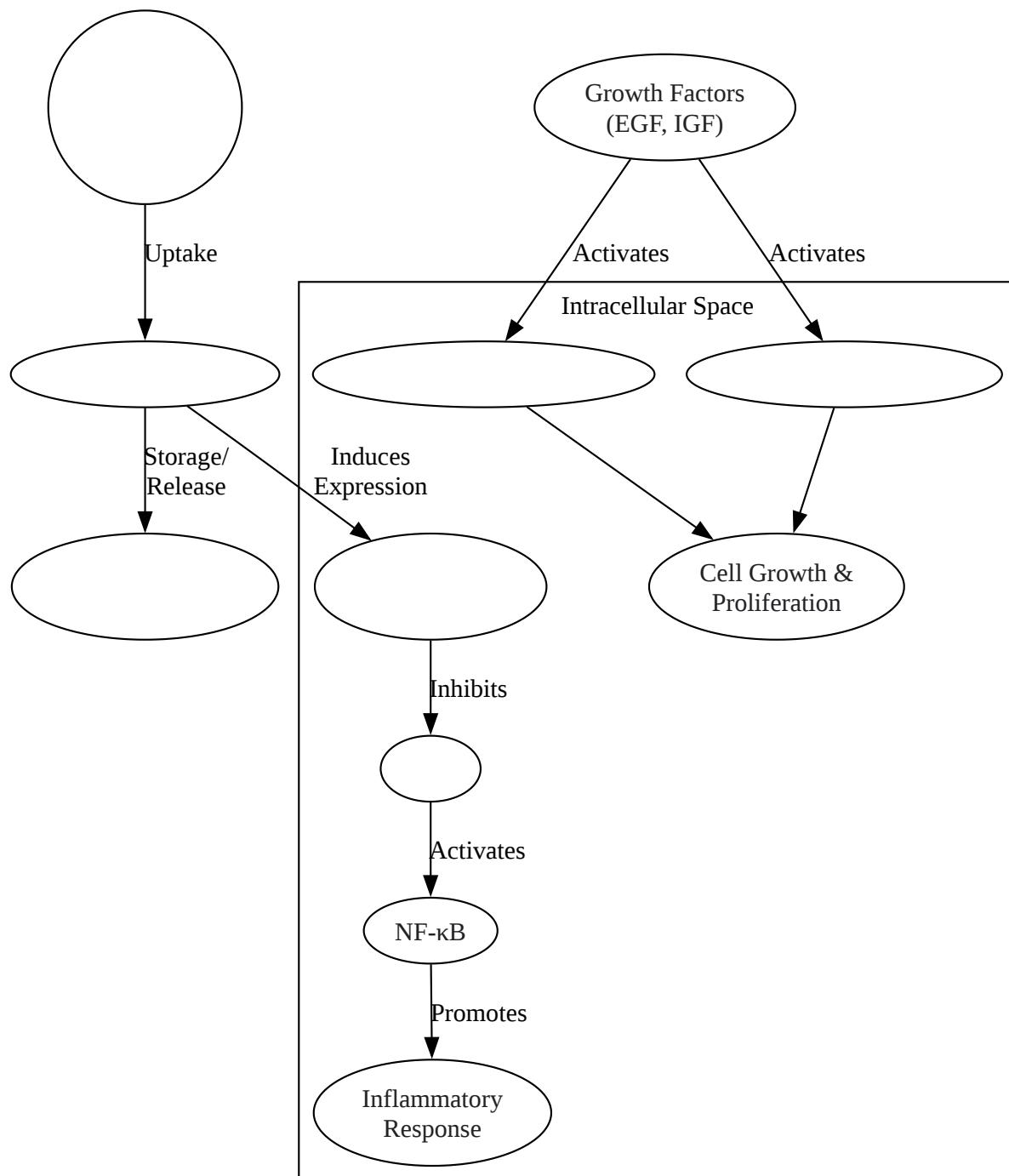
Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of **zinc benzoate**.

- Infrared (IR) Spectroscopy: The IR spectrum of **zinc benzoate** provides information about its functional groups. The region between $1600\text{--}1370\text{ cm}^{-1}$ is particularly important for observing the vibrations of the carboxylate group coordinated to the zinc ion.[9] The absence of a strong C=O stretching band typical of free carboxylic acid (around 1700 cm^{-1}) and the presence of characteristic symmetric and asymmetric COO^- stretching bands confirm the salt formation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy can be used to confirm the structure of the benzoate ligand. ChemicalBook provides reference spectra for **Zinc benzoate** (CAS 553-72-0).[10]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Key Applications

Zinc benzoate's unique properties lend it to a wide range of applications.


- Polymer and PVC Stabilization: It is widely used as a heat stabilizer in PVC and other polymers.[2] It can help mitigate the whitening effects caused by prolonged exposure to sunlight and water.[11]
- Coatings, Adhesives, and Sealants: **Zinc benzoate** acts as a dual-action additive in high-performance coatings, serving as both a corrosion inhibitor and an antimicrobial preservative.[2][12] This extends the shelf life of water-borne coatings and protects metal substrates from rust.[12] In adhesives and sealants, its antimicrobial properties protect the polymer backbone from degradation, especially in high-humidity environments.[12]
- Food and Feed Additive: It is used as a food preservative and as a source of zinc.[3][13] In the feed industry, it is being explored as an alternative to zinc oxide for preventing post-weaning diarrhea in piglets, particularly in light of restrictions on zinc oxide use in the EU.[11]
- Antimicrobial and Antiseptic Agent: It serves as an antiseptic and anti-animalcule agent in various products, including medicine, tobacco, printing, and dyeing.[3][4]

Biological Activity and Signaling Pathways

While specific, complex signaling pathways for **zinc benzoate** are not extensively detailed in the literature, its biological activity can be inferred from its components: zinc and benzoate.

A notable study identified **zinc benzoate** as a reversible and competitive inhibitor of A-type monoamine oxidase (MAO-A) in monkey brain mitochondria.^[14] MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine.^[14] This finding suggests that **zinc benzoate** could be an environmental compound that may alter the levels of these neurotransmitters in the central nervous system.^[14]

Zinc itself is a crucial trace element that modulates numerous cellular signaling pathways.^[15] ^[16] It can influence gene expression and the activity of enzymes and transcription factors involved in proliferation, apoptosis, and antioxidant defense.^[15]^[17] For instance, zinc is known to modulate the NF-κB signaling pathway, which is central to inflammatory responses.^[16]^[18] It can suppress NF-κB activation by inducing the expression of A20, a zinc-finger protein with anti-inflammatory properties.^[16]^[18]

[Click to download full resolution via product page](#)

Caption: General overview of zinc's role in key cellular signaling pathways.

Safety and Toxicology

Zinc benzoate is generally considered to have low toxicity.[1] However, like any chemical substance, it requires careful handling.

- **Hazards:** It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19][20] Some classifications also note it causes serious eye damage (H318) and is toxic to aquatic life with long-lasting effects (H411).[21][22]
- **Handling Precautions:** Standard safety measures should be employed, including wearing protective gloves, clothing, and eye/face protection.[20][23] Handling should occur in a well-ventilated area, avoiding dust formation.[19][24]
- **First Aid:** In case of contact, standard first aid measures apply. For eye contact, rinse cautiously with water for several minutes.[21] For skin contact, wash with soap and plenty of water.[19] If inhaled, move the person to fresh air.[19] Always consult a physician after exposure.[19][21]
- **Toxicity Data:** Specific LD50 data is not readily available in the provided search results.[20] Carcinogenicity data from IARC, ACGIH, OSHA, and NTP is also not available for this compound.[20]

Experimental Protocols

The following are detailed methodologies for experiments frequently associated with the synthesis and analysis of **zinc benzoate**.

Protocol 1: Synthesis of Zinc Benzoate via Precipitation

This protocol is based on the aqueous precipitation method.[8]

[Click to download full resolution via product page](#)

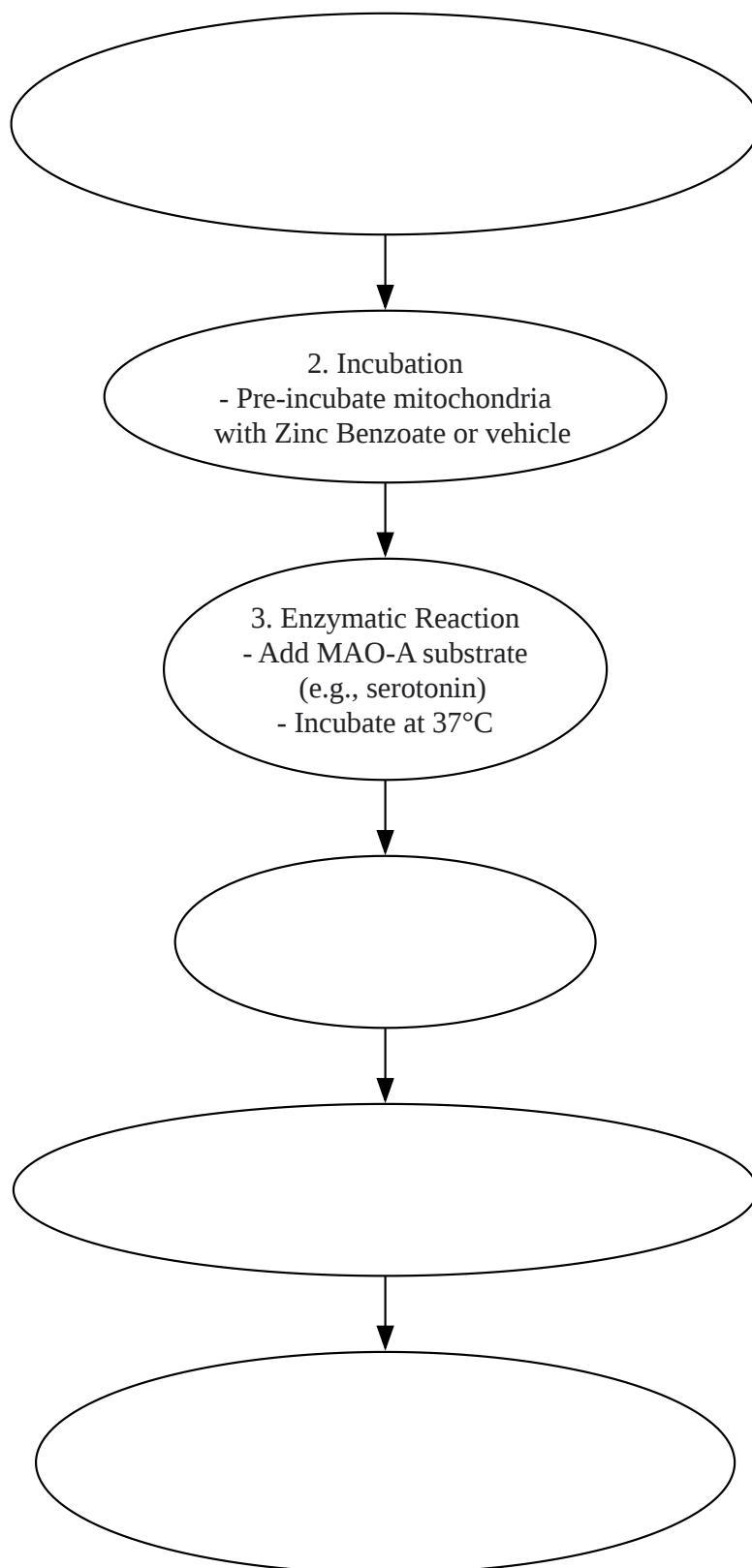
Caption: Workflow for the synthesis of **Zinc Benzoate** via precipitation.

- Materials:

- Sodium Benzoate ($C_7H_5NaO_2$)
- Zinc Chloride ($ZnCl_2$)
- Deionized water
- Beakers, magnetic stirrer, hot plate, filtration apparatus (e.g., Büchner funnel), filter paper.

- Procedure:

1. Prepare an aqueous solution of sodium benzoate (e.g., 17 mmol, 2.44 g in an appropriate volume of water).
2. Prepare a separate aqueous solution of zinc chloride (e.g., 8.5 mmol, 1.16 g in water).
3. Heat the sodium benzoate solution to 60-70 °C while stirring.
4. Slowly add the zinc chloride solution dropwise to the heated sodium benzoate solution. A white precipitate of **zinc benzoate** should form almost immediately.[8]
5. Continue stirring the mixture at temperature for a short period to ensure complete reaction.
6. Allow the mixture to cool to room temperature.
7. Filter the precipitate using a Büchner funnel.
8. Wash the collected solid with deionized water to remove any unreacted salts.
9. Dry the purified **zinc benzoate** powder in the open air or in a desiccator. The reported yield for this method is approximately 70%.[8]


Protocol 2: Characterization by IR Spectroscopy

This protocol outlines a general procedure for analyzing a solid sample like **zinc benzoate** using FT-IR.

- Objective: To obtain the infrared spectrum of the synthesized **zinc benzoate** to confirm the presence of the carboxylate functional group and the absence of free benzoic acid.
- Materials:
 - Synthesized **Zinc Benzoate** sample
 - Potassium Bromide (KBr), IR grade
 - Agate mortar and pestle
 - Pellet press
 - FT-IR Spectrometer
- Procedure:
 1. Take approximately 1-2 mg of the dry **zinc benzoate** sample and grind it thoroughly with ~200 mg of dry KBr in an agate mortar.
 2. Transfer the finely ground powder to the pellet press die.
 3. Press the powder under high pressure to form a thin, transparent KBr pellet.
 4. Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 5. Record the background spectrum (with an empty sample holder or a blank KBr pellet).
 6. Record the sample spectrum over the range of 4000-400 cm^{-1} .
 7. Analysis: Analyze the resulting spectrum for characteristic peaks. Key absorptions include the asymmetric and symmetric stretching vibrations of the COO^- group. Compare the obtained spectrum with a reference spectrum of **zinc benzoate** to confirm its identity.

Protocol 3: Analysis of Biological Activity (MAO-A Inhibition Assay)

This protocol provides a conceptual framework for assessing the inhibitory effect of **zinc benzoate** on MAO-A activity, based on the findings from the literature.[14]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for an enzyme inhibition assay.

- Objective: To determine if **zinc benzoate** inhibits MAO-A activity and to characterize the nature of this inhibition (e.g., competitive, non-competitive).
- Materials:
 - Source of MAO-A enzyme (e.g., isolated monkey brain mitochondria as per the reference study).[14]
 - **Zinc Benzoate**
 - MAO-A specific substrate (e.g., serotonin)
 - Appropriate buffer solution
 - Detection system (e.g., HPLC or a spectrophotometer for a coupled assay)
- Procedure:
 1. Enzyme Preparation: Isolate mitochondria from a suitable tissue source following established biochemical protocols.
 2. Inhibition Assay:
 - In a series of microcentrifuge tubes or a microplate, add the mitochondrial preparation.
 - Add varying concentrations of **zinc benzoate** to the tubes. Include a control group with a vehicle (the solvent used to dissolve **zinc benzoate**).
 - Pre-incubate the enzyme with the inhibitor for a defined period at 37°C.
 - Initiate the enzymatic reaction by adding the MAO-A substrate.
 - Allow the reaction to proceed for a specific time at 37°C.
 - Stop the reaction (e.g., by adding a strong acid).

3. Detection: Quantify the amount of product formed using a suitable analytical method.

4. Data Analysis:

- Calculate the rate of reaction for each inhibitor concentration.
- Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition).
- To determine the mechanism of inhibition, repeat the experiment with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot. A competitive inhibitor will increase the apparent K_m but not affect V_{max} .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 553-72-0,ZINC BENZOATE | lookchem [lookchem.com]
- 2. snowwhitechem.com [snowwhitechem.com]
- 3. Zinc benzoate | 553-72-0 [chemicalbook.com]
- 4. cymerchemicals.com [cymerchemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. Zinc Benzoate Supplier | 553-72-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 7. CN114276236A - Preparation method for synthesizing zinc benzoate by solvent method - Google Patents [patents.google.com]
- 8. Zinc benzoate synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Zinc benzoate(553-72-0) 1H NMR [m.chemicalbook.com]

- 11. amfoodchem.com [amfoodchem.com]
- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 13. Zinc Benzoate Or Zn Benzoate CAS 553-72-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 14. Zinc benzoate, a contaminating environmental compound derived from polystyrene resin inhibits A-type monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpharmacol.com [jpharmacol.com]
- 20. Zinc Benzoate Manufacturers, with SDS [mubychem.com]
- 21. guidechem.com [guidechem.com]
- 22. echemi.com [echemi.com]
- 23. angenechemical.com [angenechemical.com]
- 24. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Zinc Benzoate (CAS 553-72-0)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1581211#zinc-benzoate-cas-553-72-0-properties\]](https://www.benchchem.com/product/b1581211#zinc-benzoate-cas-553-72-0-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com